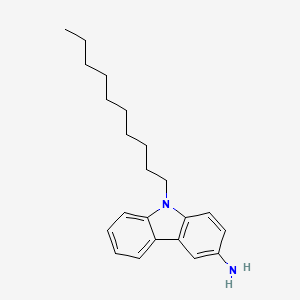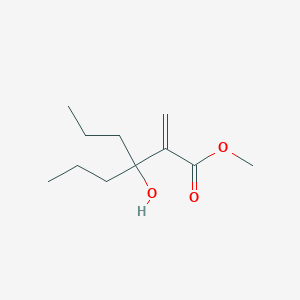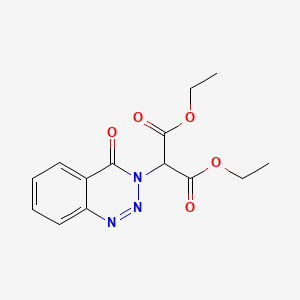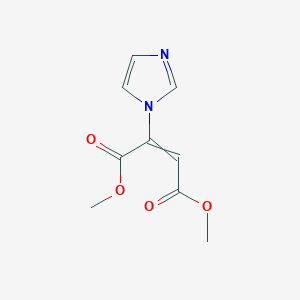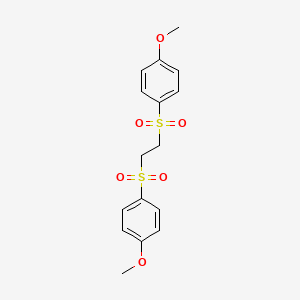![molecular formula C6H8F6O B14302353 1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane CAS No. 112009-42-4](/img/structure/B14302353.png)
1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane typically involves the reaction of 1,2,3-trifluoropropanol with a suitable fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated ketones or acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Fluorinated ketones or acids.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty polymers, surfactants, and coatings due to its chemical resistance and low surface energy.
Mécanisme D'action
The mechanism of action of 1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane involves its interaction with molecular targets through fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon and other elements, influencing the compound’s reactivity and stability. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-propanol: A fluorinated alcohol with similar properties but different reactivity.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with distinct chemical behavior.
Trifluoroacetone: A fluorinated ketone with different applications and reactivity.
Uniqueness
1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
112009-42-4 |
|---|---|
Formule moléculaire |
C6H8F6O |
Poids moléculaire |
210.12 g/mol |
Nom IUPAC |
1,2,3-trifluoro-2-(1,2,3-trifluoropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H8F6O/c7-1-5(11,2-8)13-6(12,3-9)4-10/h1-4H2 |
Clé InChI |
MTQQUECJVZNORG-UHFFFAOYSA-N |
SMILES canonique |
C(C(CF)(OC(CF)(CF)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



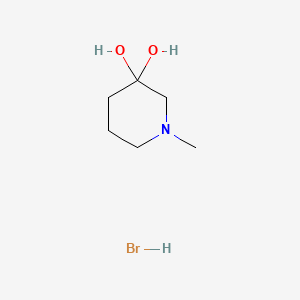
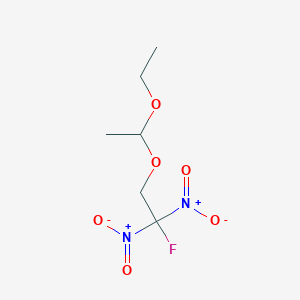
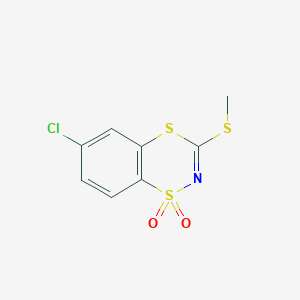

![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
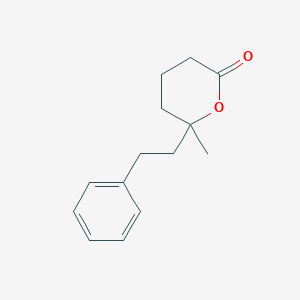
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
